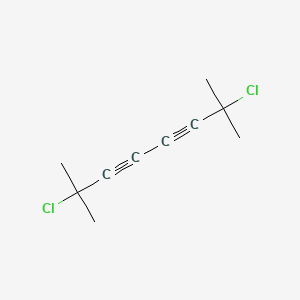
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- is a chemical compound with the molecular formula C10H14Cl2. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to an octadiyne backbone. It is a member of the alkyne family, which is known for its triple bonds between carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethyl-3,5-octadiyne.
Chlorination: The introduction of chlorine atoms is achieved through chlorination reactions. This can be done using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent, such as dichloromethane (CH2Cl2), at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- may involve large-scale chlorination processes with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in optimizing the production process.
化学反应分析
Types of Reactions
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alcohols or amines.
科学研究应用
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of triple bonds and chlorine atoms, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects.
相似化合物的比较
Similar Compounds
2,7-Dimethyl-3,5-octadiyne-2,7-diol: This compound has hydroxyl groups instead of chlorine atoms.
1,1,6,6-Tetramethyl-2,4-hexadiyne-1,6-diol: Similar structure but with different functional groups.
Uniqueness
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
2431-48-3 |
|---|---|
分子式 |
C10H12Cl2 |
分子量 |
203.10 g/mol |
IUPAC 名称 |
2,7-dichloro-2,7-dimethylocta-3,5-diyne |
InChI |
InChI=1S/C10H12Cl2/c1-9(2,11)7-5-6-8-10(3,4)12/h1-4H3 |
InChI 键 |
FLCBMIQHUHLSRR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC#CC(C)(C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


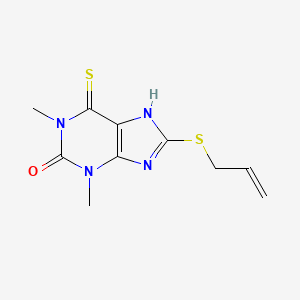

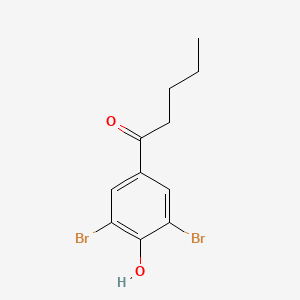

![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
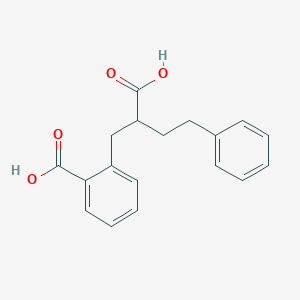
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
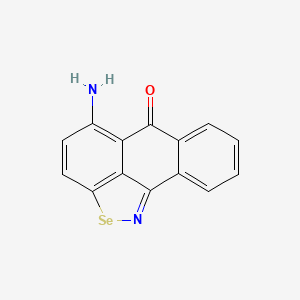
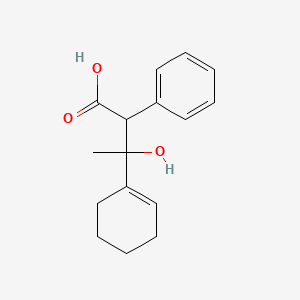
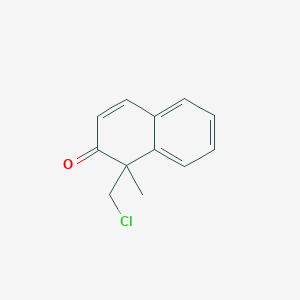
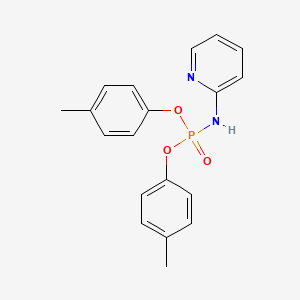
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
